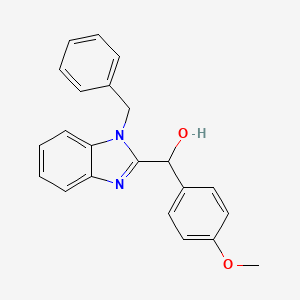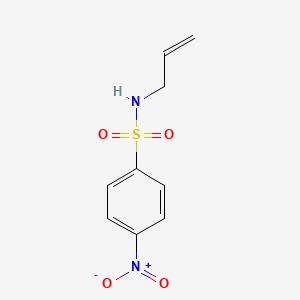![molecular formula C13H18N4O3 B5132207 N-(2-furylmethyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5132207.png)
N-(2-furylmethyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as FMA-1 and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of FMA-1 involves the inhibition of enzymes through the formation of a covalent bond with the enzyme's active site. This inhibition can be reversible or irreversible depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
FMA-1 has been found to have a variety of biochemical and physiological effects. These effects include the inhibition of enzymes involved in DNA synthesis, protein synthesis, and lipid metabolism. FMA-1 has also been found to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FMA-1 in lab experiments is its ability to selectively inhibit specific enzymes. This allows for the study of the role of these enzymes in various biological processes. However, one limitation of using FMA-1 is the potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research related to FMA-1. One potential area of research is the development of more selective inhibitors that target specific enzymes. Another potential area of research is the development of FMA-1 derivatives with improved pharmacological properties. Additionally, FMA-1 could be used in combination with other drugs to enhance their therapeutic effects.
Métodos De Síntesis
The synthesis of FMA-1 involves the reaction of 2-furylmethylamine with 1-methyl-4-piperidinone to form the corresponding hydrazone. This hydrazone is then reacted with ethyl oxalyl chloride to form FMA-1. The synthesis of FMA-1 has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
FMA-1 has been found to be a useful tool in scientific research due to its ability to inhibit the activity of a variety of enzymes. This inhibition can be used to study the role of these enzymes in various biological processes. FMA-1 has been used in research related to cancer, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[(1-methylpiperidin-4-ylidene)amino]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-17-6-4-10(5-7-17)15-16-13(19)12(18)14-9-11-3-2-8-20-11/h2-3,8H,4-7,9H2,1H3,(H,14,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFILDGHHXUSJEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)C(=O)NCC2=CC=CO2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl 5-{[3-(phenylthio)propanoyl]amino}isophthalate](/img/structure/B5132143.png)

![1-[4-(4-fluorophenyl)-1-piperazinyl]-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5132169.png)
![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5132179.png)
![3',5'-bis(2-methylphenyl)-1'-phenyldispiro[indene-2,2'-pyrrolidine-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5132199.png)
![2-[(3,4-dichlorophenyl)sulfonyl]-1,4-phenylene bis(4-methylbenzoate)](/img/structure/B5132200.png)
![8-[3-(3-ethoxyphenoxy)propoxy]quinoline](/img/structure/B5132208.png)

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5132218.png)


![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5132235.png)
![2-chloro-N-{3-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5132241.png)